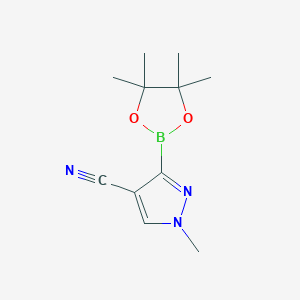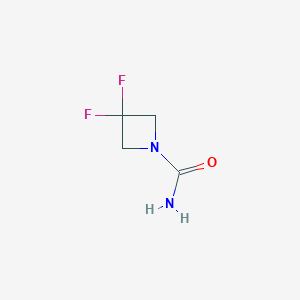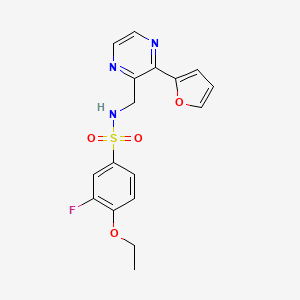![molecular formula C21H20ClN5O2 B2856632 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione CAS No. 714233-02-0](/img/no-structure.png)
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Purine derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives with alkylamino substituents have shown significant antiarrhythmic and hypotensive activities, indicating their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004). Moreover, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with some compounds exhibiting antitumor activity and vascular relaxing effects, suggesting their potential in cancer therapy (Ueda et al., 1987).
Chemical Properties and Reactions
Studies have also focused on the chemical properties and reactions of purine-6,8-diones, shedding light on their ionization, methylation reactions, and implications for further chemical synthesis (Rahat et al., 1974). This research is crucial for developing new synthetic routes and understanding the chemical behavior of purine derivatives.
Therapeutic Potential and Mechanisms
The therapeutic potential of purine derivatives has been explored, with studies on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment. These compounds have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential in treating neurological disorders (Jurczyk et al., 2004). Additionally, the exploration of 8-aminoalkyl derivatives of purine-2,6-dione has revealed compounds with promising anxiolytic and antidepressant properties, further emphasizing the relevance of purine derivatives in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione' involves the reaction of 2-chlorobenzylamine with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent to form the intermediate, which is then subjected to cyclization with a suitable reagent to obtain the final product.", "Starting Materials": [ "2-chlorobenzylamine", "7-[(2-methylphenyl)methyl]-3-methylxanthine", "Coupling agent", "Cyclization reagent" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent like dichloromethane or dimethylformamide (DMF) to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with a suitable reagent such as trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac2O) in the presence of a catalyst like triethylamine (TEA) or pyridine to obtain the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS-Nummer |
714233-02-0 |
Produktname |
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Molekularformel |
C21H20ClN5O2 |
Molekulargewicht |
409.87 |
IUPAC-Name |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-7-3-4-9-15(13)12-27-17-18(26(2)21(29)25-19(17)28)24-20(27)23-11-14-8-5-6-10-16(14)22/h3-10H,11-12H2,1-2H3,(H,23,24)(H,25,28,29) |
InChI-Schlüssel |
QMXDCPKXIVHILM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)


![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
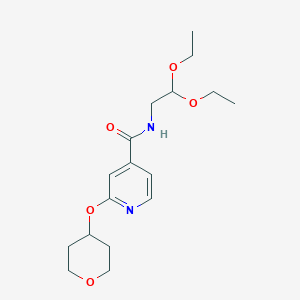
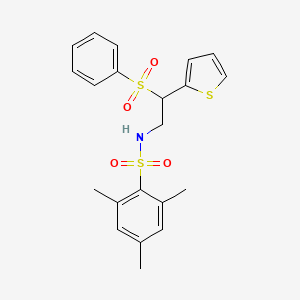

![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)
